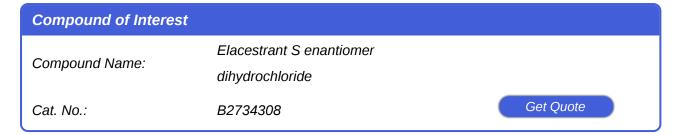


Application Notes and Protocols for Assessing the Enantiomeric Purity of Elacestrant

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is a selective estrogen receptor degrader (SERD) utilized in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. As a chiral molecule, the stereochemistry of Elacestrant is a critical quality attribute, as enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are required to accurately determine the enantiomeric purity of Elacestrant in bulk drug substance and pharmaceutical formulations.

These application notes provide detailed protocols for the assessment of Elacestrant's enantiomeric purity using three common chiral separation techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The provided methodologies are based on established principles of chiral separation for structurally related compounds, offering a strong starting point for method development and validation in a research or quality control setting.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful separation.



Based on the structural characteristics of Elacestrant, which contains a tetrahydronaphthalene core, polysaccharide-based and cyclodextrin-based CSPs are promising candidates.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of Elacestrant using chiral High-Performance Liquid Chromatography.

Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column thermostat
- UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions (Method A: Polysaccharide-based CSP):

Parameter	Value
Column	Chiralpak® AD-H, 250 x 4.6 mm, 5 μm
Mobile Phase	n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	280 nm
Injection Volume	10 μL
Sample Diluent	Mobile Phase

Chromatographic Conditions (Method B: Cyclodextrin-based CSP):



Parameter	Value
Column	CYCLOBOND™ I 2000 DM, 250 x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile / 0.1 M Ammonium Acetate Buffer, pH 4.5 (30:70, v/v)
Flow Rate	0.8 mL/min
Column Temperature	30°C
Detection Wavelength	280 nm
Injection Volume	10 μL
Sample Diluent	Acetonitrile / Water (50:50, v/v)

Sample Preparation:

- Prepare a stock solution of Elacestrant at a concentration of 1 mg/mL in the sample diluent.
- Further dilute the stock solution to a working concentration of 0.1 mg/mL with the sample diluent.
- Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

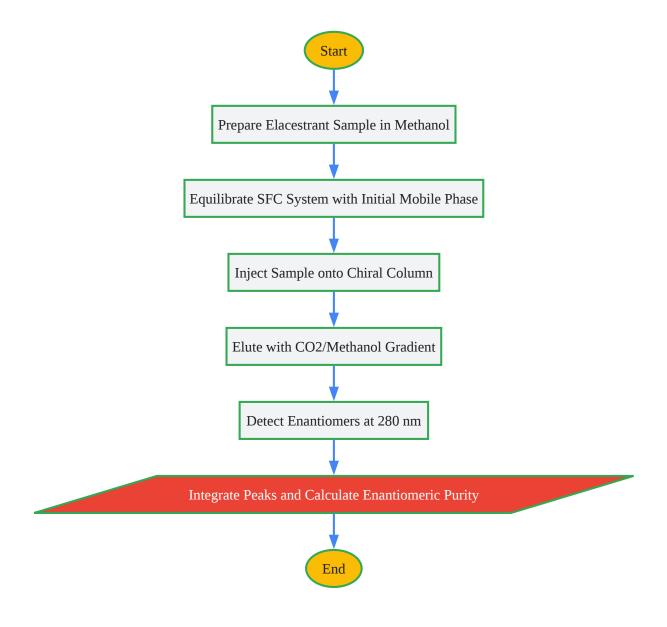
Enantiomeric Purity (%) = [Area of the desired enantiomer / (Area of the desired enantiomer + Area of the undesired enantiomer)] $\times 100$

Workflow for Chiral HPLC Method Development

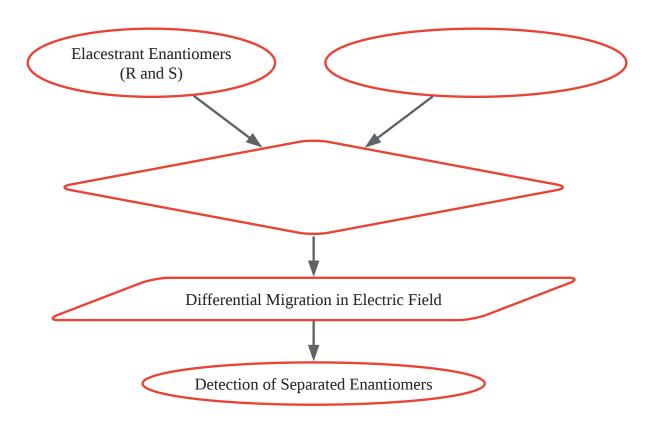












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